molecular formula C9H12ClNOS B13182039 [1-(Aminomethyl)cyclopropyl](2-chlorothiophen-3-yl)methanol

[1-(Aminomethyl)cyclopropyl](2-chlorothiophen-3-yl)methanol

Cat. No.: B13182039
M. Wt: 217.72 g/mol
InChI Key: HTSZHCCJLKZITE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with 2-chlorothiophene-3-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(Aminomethyl)cyclopropylmethanol is unique due to its specific structural features and reactivity. The presence of the cyclopropyl and thiophene moieties imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C9H12ClNOS

Molecular Weight

217.72 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(2-chlorothiophen-3-yl)methanol

InChI

InChI=1S/C9H12ClNOS/c10-8-6(1-4-13-8)7(12)9(5-11)2-3-9/h1,4,7,12H,2-3,5,11H2

InChI Key

HTSZHCCJLKZITE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=C(SC=C2)Cl)O

Origin of Product

United States

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